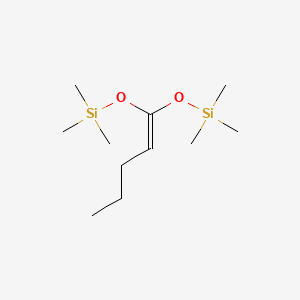
4-Butylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(trimethylsiloxy)-1-pentene: is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethylsiloxy)-1-pentene can be synthesized through a one-pot method involving the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran (THF) at -10°C . This method is efficient and yields derivatives bearing Si-H functional and reactive groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trimethylsiloxy)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
1,1-Bis(trimethylsiloxy)-1-pentene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex organosilicon compounds.
Medicine: Investigated for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Bis(trimethylsiloxy)-1-pentene involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsiloxy groups can undergo hydrolysis to form silanols, which can further react with other compounds. The pathways involved include:
Hydrolysis: Conversion of trimethylsiloxy groups to silanols.
Condensation: Formation of siloxane bonds through the reaction of silanols.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Another organosilicon compound with similar reactivity but different structural properties.
1,1-Bis(trimethylsiloxy)-1-butene: Structurally similar but with a different alkene backbone.
Unsymmetrical 1,1-Bis(boryl)alkenes: Compounds with similar synthetic applications but different functional groups.
Properties
CAS No. |
838839-44-4 |
|---|---|
Molecular Formula |
C11H26O2Si2 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
trimethyl(1-trimethylsilyloxypent-1-enoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h10H,8-9H2,1-7H3 |
InChI Key |
IAJVGCQYLPPXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)







![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)


![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
